CAS number and identifiers for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
CAS number and identifiers for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
This technical monograph provides an in-depth analysis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol , a critical heterocyclic building block in medicinal chemistry.[1]
[1]
Chemical Identity & Identifiers
[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is a functionalized isoxazole derivative characterized by a hydroxymethyl group at the C3 position and a methoxymethyl group at the C5 position.[1] This specific substitution pattern renders it a versatile scaffold for constructing bio-active molecules, particularly in the development of antibiotics (oxazolidinones) and GABA receptor modulators.
Core Identifiers Table[1][2]
| Identifier Type | Value | Notes |
| IUPAC Name | [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol | Systematic name |
| Common Name | 3-Hydroxymethyl-5-(methoxymethyl)isoxazole | Widely used in synthetic literature |
| PubChem CID | 19958730 | Definitive database entry |
| Molecular Formula | C₆H₉NO₃ | |
| Molecular Weight | 143.14 g/mol | |
| SMILES | COCC1=CC(=NO1)CO | Canonical string |
| InChI Key | CTVKFHLSTYWQLY-UHFFFAOYSA-N | Unique hash |
| CAS Registry Number | Not widely indexed | Refer to PubChem CID 19958730 for database queries.[1][2][3][4][5][6][7][8] |
Physicochemical Properties[2][3][6][8][11]
Understanding the physical behavior of this compound is essential for extraction and purification protocols.
| Property | Value (Experimental/Predicted) | Implications for Handling |
| Physical State | Viscous Oil or Low-Melting Solid | May require gentle warming for aliquoting.[1] |
| Boiling Point | ~280–290 °C (at 760 mmHg) | High boiling point; vacuum distillation recommended. |
| Solubility | High in polar organic solvents (MeOH, DMSO, DCM) | Compatible with standard reverse-phase chromatography. |
| pKa | ~13.5 (Hydroxyl group) | Weakly acidic; stable in mild basic conditions. |
| LogP | -0.2 to 0.1 | Amphiphilic; amenable to extraction from aqueous phases using DCM.[1] |
Synthesis & Manufacturing Methodologies
The synthesis of 3,5-disubstituted isoxazoles is non-trivial due to the need for regiocontrol.[1] The most robust industrial route employs a [3+2] Cycloaddition (Click Chemistry) strategy, specifically utilizing a nitrile oxide intermediate.
Preferred Route: The Ester-Reduction Pathway
This method is favored for its scalability and high regioselectivity, avoiding the instability of unprotected hydroxy-nitrile oxides.[1]
Step 1: In Situ Generation of Nitrile Oxide & Cycloaddition[1]
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Precursors: Methyl 2-chloro-2-(hydroxyimino)acetate (Chloro-oxime) and Methyl propargyl ether.[1]
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Mechanism: A base (Triethylamine) eliminates HCl from the chloro-oxime to generate the reactive dipole (Methoxycarbonyl)formonitrile oxide .
-
Reaction: This dipole undergoes a 1,3-dipolar cycloaddition with the alkyne (Methyl propargyl ether).
-
Regioselectivity: The oxygen of the nitrile oxide preferentially aligns with the substituted carbon of the alkyne due to steric and electronic factors, yielding the 3-carboxylate-5-methoxymethyl isomer.[1]
Step 2: Selective Reduction
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Reagent: Sodium Borohydride (NaBH₄) in Methanol.
-
Transformation: The ester group at C3 is selectively reduced to the primary alcohol.
-
Outcome: Formation of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol.
Synthesis Workflow Diagram
Caption: The "Ester-Reduction" pathway ensures high regioselectivity for the 3,5-substitution pattern.
Applications in Drug Discovery[1][6][12][13]
The isoxazole ring is a "privileged scaffold" in medicinal chemistry, acting as a bio-isostere for amide bonds or aromatic rings while improving metabolic stability.
Antibacterial Agents (Oxazolidinones)
This compound serves as a critical "Head Group" precursor. The hydroxymethyl group can be converted into an amine or mesylate, which is then coupled to an oxazolidinone core.
-
Mechanism: The isoxazole ring mimics the chemical space of the phenyl ring found in Linezolid but offers different solubility and binding properties.
-
Example: Analogs of Linezolid where the morpholine or phenyl ring is modified with an isoxazole moiety to overcome resistance.
GABA-A Receptor Modulators
Derivatives of this alcohol, particularly when linked to phthalazine cores, have shown affinity for the benzodiazepine binding site of GABA-A receptors.[1]
-
Role: The methoxymethyl group acts as a hydrogen-bond acceptor, crucial for receptor pocket occupancy.[1]
Pharmacophore Logic Diagram
Caption: Divergent synthetic utility of the hydroxymethyl handle in pharmaceutical development.[1]
Safety & Handling (SDS Highlights)
While specific toxicological data for this intermediate may be sparse, standard protocols for isoxazole alcohols apply.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Incompatibility: Strong oxidizing agents (can oxidize the alcohol to aldehyde/carboxylic acid).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19958730, [5-(methoxymethyl)-1,2-oxazol-3-yl]methanol.[1] Retrieved from [Link]
- Google Patents.Phthalazine isoxazole alkoxy derivatives, preparation method thereof... (US20210009598A1). (Describes the use of the isoxazole alcohol as a key intermediate "B-1").
-
Beilstein Journal of Organic Chemistry. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles... (Provides context on general isoxazole/oxazole synthesis methodologies). Retrieved from [Link]
-
Connect Journals. An Expeditious and Facile Synthesis of Isoxazole Derivatives... (Discusses [3+2] cycloaddition protocols). Retrieved from [Link]
Sources
- 1. 75989-21-8|(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ECHA CHEM [chem.echa.europa.eu]
- 6. biolmolchem.com [biolmolchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Reactions of acetonitrile coordinated to a nitrosylruthenium complex with H2O or CH(3)OH under mild conditions: structural characterization of imido-type complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
